Carboxyfluorescein-PEG12-NHS

Description

Evolution of Fluorescent Probes in Molecular and Cellular Biology

The ability to visualize specific molecules within the complex environment of a living cell has been a driving force in biological discovery. The journey of fluorescent probes began with the discovery of naturally fluorescent molecules and the elucidation of the fluorescence mechanism. rsc.org Early fluorophores, such as fluorescein (B123965), discovered in the 19th century, became foundational tools for tagging biological molecules. acs.org

Over decades, the field has evolved from using these traditional dyes to designing and synthesizing highly specialized probes. rsc.orgnih.gov This progression was fueled by advancements in microscopy and a deeper understanding of photochemical principles. rsc.orgnih.gov Researchers learned to rationally design probes by modulating the fluorescence properties of fluorophores, employing mechanisms like Photoinduced Electron Transfer (PeT) and spirocyclization to create "off/on" switches that respond to specific biological targets or environmental changes. nih.gov The development of probes for specific ions, reactive oxygen species, and enzymes has allowed for the real-time imaging of cellular functions. acs.orgnih.gov This evolution towards finely tuned, target-specific, and environmentally sensitive probes has made fluorescence microscopy an indispensable technique in cell biology. nih.govnih.gov

Polyethylene (B3416737) Glycol (PEG) in Bioconjugation Chemistry: Strategic Advantages for Enhanced Probe Design

Polyethylene glycol (PEG) is a synthetic, non-toxic, and biocompatible polymer widely used in biomedical applications. nih.govnih.govsigmaaldrich.com Its incorporation into the design of fluorescent probes, a process known as PEGylation, offers significant strategic advantages that enhance their performance in biological systems. nih.govaxispharm.com

One of the primary benefits of PEGylation is the improved solubility of hydrophobic molecules in aqueous environments. nih.govaxispharm.com The hydrophilic PEG chain can also act as a "shield," a concept demonstrated in the "PEG-fluorochrome shielding" approach. nih.govnih.gov This shielding effect blocks troublesome interactions between the fluorophore and other biomolecules, which can reduce non-specific binding and self-quenching, thereby enhancing the quantum yield. nih.govnih.govresearchgate.netacs.orgharvard.edu Furthermore, PEGylation can increase the stability of the conjugated molecule, protecting it from degradation, and reduce its immunogenicity, which is the tendency to provoke an immune response. nih.govaxispharm.combohrium.com These properties collectively improve the pharmacokinetic profile of the probe, making it more effective for in vivo applications. nih.gov

Strategic Advantages of PEGylation in Probe Design

| Advantage | Description | Reference |

|---|---|---|

| Improved Solubility | The hydrophilic PEG chain increases the solubility of the entire probe-biomolecule conjugate in aqueous buffers and physiological fluids. | nih.govaxispharm.com |

| Enhanced Stability | PEGylation can protect the attached biomolecule from proteolytic degradation and improve its overall structural stability. | axispharm.combohrium.com |

| Reduced Non-Specific Binding | The PEG chain creates a hydrophilic shield that minimizes unwanted interactions with other proteins and cell surfaces, leading to lower background signals. | nih.govnih.gov |

| Reduced Immunogenicity | The polymer can mask the biomolecule from the host's immune system, decreasing the likelihood of an immune response. | nih.govaxispharm.com |

| Increased Bioavailability | By improving stability and reducing clearance by the kidneys, PEGylation can prolong the circulation time of the probe in biological systems. | nih.govaxispharm.com |

Conceptual Framework of Carboxyfluorescein-PEG12-NHS as a Versatile Labeling Reagent

The versatility of this compound stems from the distinct functions of its three constituent parts, which work in concert to create an effective labeling reagent.

Carboxyfluorescein (CF) - The Fluorophore: Carboxyfluorescein, often abbreviated as FAM, is a derivative of fluorescein that serves as the fluorescent reporter. wikipedia.org It is a widely used green-fluorescent dye known for its high quantum yield. acs.org It absorbs light maximally at around 495 nm and emits light with a peak at approximately 517 nm, making it compatible with standard fluorescence detection equipment, such as instruments with a 488 nm argon-ion laser. wikipedia.orgsigmaaldrich.comfluorofinder.com The carboxyl group provides a point for attachment to the linker while maintaining the dye's excellent fluorescent properties. wikipedia.org

Properties of 6-Carboxyfluorescein (6-FAM)

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~495 nm | wikipedia.org |

| Emission Maximum (λem) | ~517 nm | wikipedia.orgsigmaaldrich.com |

| Common Applications | Nucleic acid sequencing, nucleotide labeling, cell tracing | wikipedia.org |

| Key Feature | Bright green fluorescence, high quantum yield | acs.orgfluorofinder.com |

PEG12 - The Spacer Arm: The molecule incorporates a discrete polyethylene glycol (dPEG®) linker consisting of 12 ethylene (B1197577) glycol units. This hydrophilic spacer arm physically separates the bulky fluorophore from the target biomolecule. medkoo.combiocompare.com This separation is crucial as it helps to prevent the fluorophore from interfering with the biological activity of the labeled molecule, such as the antigen-binding capability of an antibody. The PEG12 linker also confers the benefits of PEGylation, notably increasing the water solubility of the entire reagent and the final conjugate. medkoo.combiocompare.com

N-hydroxysuccinimide (NHS) Ester - The Reactive Group: The NHS ester is a highly efficient amine-reactive functional group. lumiprobe.cominterchim.fr It is one of the most common chemical tools for labeling proteins and other biomolecules. nih.govchemicalbook.com The NHS ester reacts specifically with primary amines (–NH2), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, to form a stable and covalent amide bond. nih.govthermofisher.com This reaction proceeds efficiently under mild, slightly alkaline conditions (typically pH 8.3-8.5), which are generally compatible with maintaining the integrity of most proteins. lumiprobe.cominterchim.fr

Components of this compound

| Component | Function | Reference |

|---|---|---|

| Carboxyfluorescein (CF) | Fluorescent reporter group for detection. | wikipedia.org |

| PEG12 Linker | Hydrophilic spacer that increases solubility and minimizes steric hindrance between the dye and the target molecule. | medkoo.combiocompare.com |

| N-hydroxysuccinimide (NHS) Ester | Amine-reactive group that forms a stable covalent amide bond with primary amines on biomolecules. | lumiprobe.comnih.govthermofisher.com |

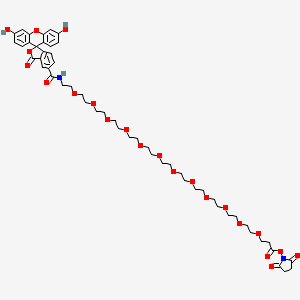

Structure

2D Structure

Properties

Molecular Formula |

C52H68N2O22 |

|---|---|

Molecular Weight |

1073.1 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60) |

InChI Key |

BRVYSOCTDPGOSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Reactive Chemistry and Bioconjugation Mechanisms of Carboxyfluorescein Peg12 Nhs

N-Hydroxysuccinimide (NHS) Ester Chemistry: Principles of Amine Acylation

The terminal NHS ester of Carboxyfluorescein-PEG12-NHS is the key functional group that enables its use in bioconjugation. myskinrecipes.com NHS esters are widely employed in biochemistry due to their ability to efficiently react with primary amines under mild aqueous conditions, forming stable amide bonds. thermofisher.comglenresearch.com

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution. Primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, act as nucleophiles. thermofisher.comgbiosciences.comaatbio.com The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, resulting in the departure of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the carboxyfluorescein-PEG12 moiety and the biomolecule. glenresearch.com This amide linkage is characterized by its high thermodynamic stability and resistance to hydrolysis under physiological conditions.

The reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com This slightly alkaline environment is crucial as it deprotonates the primary amine, increasing its nucleophilicity and thus promoting the reaction. However, excessively high pH levels can lead to denaturation of the protein and an increased rate of NHS ester hydrolysis.

The efficiency of the conjugation reaction is influenced by several kinetic and thermodynamic factors. The rate of the reaction is dependent on the concentration of both the this compound reagent and the biomolecule, as well as the pH and temperature of the reaction buffer. thermofisher.com

The reaction is thermodynamically driven by the formation of the very stable amide bond, which has a resonance energy of approximately 20 kcal/mol, and the release of the N-hydroxysuccinimide leaving group. The pKa of the leaving group, N-hydroxysuccinimide, is around 6.0, making it a good leaving group upon protonation.

Studies on the kinetics of NHS ester aminolysis have shown that the reaction rate increases with the basicity of the amine. mst.edu Furthermore, the rate of conjugation is often significantly faster than the competing hydrolysis reaction, especially at higher concentrations of the amine. researchgate.netresearchgate.net For instance, kinetic studies of porphyrin-NHS esters with a PEG-amine showed that the half-time for amide conjugate formation decreased significantly as the pH increased from 8.0 to 9.0. researchgate.net

Table 1: Factors Influencing NHS Ester Conjugation Efficiency

| Factor | Effect on Conjugation Efficiency | Rationale |

|---|---|---|

| pH | Optimal between 7.2 and 8.5 thermofisher.com | Balances amine nucleophilicity and NHS ester stability. |

| Amine Concentration | Higher concentration increases efficiency | Favors the bimolecular aminolysis reaction over unimolecular hydrolysis. |

| Temperature | Higher temperature increases reaction rate | Can also increase the rate of hydrolysis and potentially denature the biomolecule. |

| Buffer Composition | Avoid primary amine-containing buffers (e.g., Tris) thermofisher.com | These buffers will compete with the target biomolecule for reaction with the NHS ester. |

A primary competing reaction in aqueous bioconjugation with NHS esters is the hydrolysis of the ester group. thermofisher.comacs.org This reaction results in the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide, rendering the labeling reagent incapable of reacting with the target amine. thermofisher.com The rate of hydrolysis is highly dependent on the pH of the aqueous solution, increasing significantly with higher pH. thermofisher.comgbiosciences.com For example, the half-life of an NHS-ester compound can be several hours at pH 7.0 and 0°C, but this can decrease to minutes at a pH of 9. thermofisher.comgbiosciences.com

To mitigate hydrolysis, several strategies can be employed:

Control of pH: Performing the reaction within the optimal pH range of 7.2-8.5 helps to maximize the rate of aminolysis relative to hydrolysis.

Reagent Preparation: this compound is often dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction mixture to minimize its contact time with water before the introduction of the target biomolecule. thermofisher.comglenresearch.com

Concentration: Using a higher concentration of the biomolecule can favor the desired bimolecular reaction with the amine over the unimolecular hydrolysis reaction. glenresearch.com

Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis. thermofisher.com

Role of the PEG12 Spacer in Modulating Conjugate Properties

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of this compound, significantly influencing the properties of the resulting bioconjugate. cd-bioparticles.net PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.com The "12" in PEG12 denotes a discrete chain length of 12 ethylene (B1197577) glycol units.

A key function of the PEG12 spacer is to enhance the aqueous solubility and hydrophilicity of the resulting conjugate. thermofisher.comrsc.orgaxispharm.com Many biomolecules, and indeed the carboxyfluorescein dye itself, can have hydrophobic regions that may lead to aggregation and reduced solubility in aqueous buffers. The hydrophilic nature of the PEG chain helps to counteract this by creating a hydration shell around the conjugate, thereby improving its solubility and preventing aggregation. ump.edu.pllifetein.com This is particularly beneficial in maintaining the stability and functionality of the labeled biomolecule. youtube.com

The PEG12 spacer also provides a "shielding" effect through steric hindrance. researchgate.netmolecularcloud.org The flexible PEG chain creates a physical barrier around the labeled biomolecule, which can reduce non-specific binding interactions with other molecules or surfaces. mdpi.comnicoyalife.com This is particularly important in applications such as immunoassays and cellular imaging, where minimizing background signal from non-specific binding is crucial for obtaining accurate results. youtube.com While longer PEG chains can sometimes reduce the binding affinity of a conjugate to its target due to increased steric hindrance, a shorter spacer like PEG12 is often chosen to balance the benefits of reduced non-specific interactions with the preservation of the biomolecule's specific binding activity. researchgate.netnih.govnih.gov

| Biocompatibility | PEG is known to be non-toxic and non-immunogenic. thermofisher.com | Minimizes adverse biological reactions when the conjugate is used in cellular or in vivo applications. |

Influence on Conjugate Hydrodynamic Volume and Biological Activity

The covalent attachment of the this compound moiety to a biomolecule, a process known as PEGylation, significantly alters the physical properties of the resulting conjugate. One of the most notable changes is an increase in the hydrodynamic volume, which is the effective volume of the molecule in solution. nih.gov The PEG chain, being a flexible and hydrated polymer, extends from the surface of the biomolecule and effectively increases its size. nih.gov

For instance, studies on the PEGylation of proteins like human serum albumin (HSA) have demonstrated a substantial increase in hydrodynamic radius with the attachment of PEG chains. While specific data for a PEG12 linker is not extensively published, the trend is clear: as the PEG chain length increases, the hydrodynamic radius of the conjugate increases. nih.govresearchgate.netresearchgate.net This increase in size is disproportionately larger than the increase in molecular weight, a phenomenon attributed to the extensive hydration of the PEG chain. nih.govresearchgate.net

The impact of PEGylation on the biological activity of a conjugated molecule is highly variable and depends on several factors, including the size of the PEG chain, the site of attachment, and the nature of the biomolecule itself. nih.govsemanticscholar.orgresearchgate.net In some cases, the PEG chain can sterically hinder the interaction of the biomolecule with its binding partners, leading to a decrease in biological activity. nih.gov Conversely, the increased solubility and stability conferred by the PEG chain can sometimes enhance or maintain the biological activity of the protein. semanticscholar.orgresearchgate.netresearchgate.net The specific location of the PEG attachment is critical; conjugation at or near an active site is more likely to negatively impact function. nih.gov Therefore, the effect of labeling with this compound on the biological activity of a specific target molecule must be empirically determined.

Table 1: Illustrative Impact of PEGylation on the Hydrodynamic Radius of Human Serum Albumin (HSA) This table provides a generalized illustration of the effect of PEGylation on protein size. The values are based on published data for various PEG chain lengths and are intended to demonstrate the trend rather than represent precise measurements for a PEG12 linker.

| Molecule | Approximate Molecular Weight (kDa) | Relative Increase in Hydrodynamic Radius (Compared to Native HSA) |

|---|---|---|

| Native HSA | 66.5 | 1.00 |

| HSA-PEG5000 | ~71.5 | ~1.20 |

| HSA-PEG10000 | ~76.5 | ~1.48 |

| HSA-PEG20000 | ~86.5 | ~1.75 |

Fluorescein (B123965) as the Fluorophore: Spectroscopic Characteristics for Research Detection

The fluorescent component of this compound is carboxyfluorescein, a derivative of fluorescein, which is one of the most widely used green fluorescent dyes in biological research. Its popularity is due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.

Excitation and Emission Maxima in Bioconjugated Systems

Carboxyfluorescein exhibits characteristic excitation and emission spectra that are crucial for its detection. In its free form, 5-carboxyfluorescein (5-FAM) has an excitation maximum (λex) of approximately 490-493 nm and an emission maximum (λem) of around 517-520 nm. aatbio.commedchemexpress.comanaspec.com

Upon conjugation to a biomolecule, the local microenvironment surrounding the fluorophore can influence its spectroscopic properties, often resulting in slight shifts in the excitation and emission maxima. muni.cz While these shifts are typically minor, it is good practice to determine the optimal excitation and emission wavelengths for each specific conjugate to ensure maximal signal detection. For example, the conjugation of 5(6)-carboxyfluorescein to bovine serum albumin (BSA) results in a slight red-shift of the emission maximum. muni.cz

Table 2: Typical Excitation and Emission Maxima of Carboxyfluorescein and its Conjugates

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) |

|---|---|---|

| 5-Carboxyfluorescein (Free Dye) | ~493 nm aatbio.com | ~517 nm aatbio.com |

| 5(6)-Carboxyfluorescein-BSA Conjugate | ~495 nm muni.cz | ~522 nm muni.cz |

Quantum Yield Enhancement and Self-Quenching Phenomena in Conjugates

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Free carboxyfluorescein in an aqueous solution has a high quantum yield, often cited as being similar to that of fluorescein (around 0.93). muni.cz

However, the quantum yield of carboxyfluorescein can be significantly affected by its local environment and the degree of labeling when conjugated to a biomolecule. biotium.com At low dye-to-protein ratios, the quantum yield may be enhanced due to the rigid environment provided by the protein, which can restrict non-radiative decay pathways. researchgate.net

Table 3: Quantum Yield of Carboxyfluorescein in Different States

| Compound | Approximate Quantum Yield (ΦF) |

|---|---|

| Free 5(6)-Carboxyfluorescein | ~0.93 muni.cz |

| 5(6)-Carboxyfluorescein-BSA Conjugate | ~0.48 muni.cz |

Methodological Approaches for Synthesis and Characterization of Carboxyfluorescein Peg12 Nhs Conjugates

Optimized Protocols for Biomolecule Labeling with Carboxyfluorescein-PEG12-NHS

The covalent linkage of this compound to biomolecules, primarily through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines (e.g., the ε-amino group of lysine (B10760008) residues), requires precise control over several experimental parameters. thermofisher.comcd-bioparticles.netaatbio.comtocris.comabberior.rocks

Selection of Reaction Buffers and pH Conditions for Amine Reactivity

The choice of reaction buffer and its pH is critical for efficient conjugation. The primary amino groups on proteins must be in a non-protonated state to act as effective nucleophiles. tocris.com This is typically achieved under slightly alkaline conditions.

Key Considerations for Buffer Selection:

pH: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 9.0. thermofisher.comaatbio.com A pH of 8.0 to 8.5 is often considered ideal, as it provides a good balance between amine reactivity and the stability of the NHS ester. abberior.rocksinterchim.fr

Buffer Composition: Amine-free buffers are essential to prevent the buffer components from competing with the target biomolecule for reaction with the this compound. thermofisher.comaatbio.comtocris.com Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate. thermofisher.comaatbio.com Buffers containing primary amines, such as Tris or glycine, must be avoided in the labeling reaction itself. thermofisher.comaatbio.com

Hydrolysis: It is important to note that the rate of NHS ester hydrolysis increases with pH. thermofisher.com This competing reaction can reduce the efficiency of labeling, particularly in dilute protein solutions. thermofisher.com

Table 1: Recommended Buffers for this compound Conjugation

| Buffer | Recommended pH Range | Notes |

|---|---|---|

| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely used, but ensure it is free of primary amine-containing additives. researchgate.net |

| Sodium Bicarbonate | 8.0 - 9.0 | Effective for achieving the optimal pH for amine reactivity. interchim.fr |

| Borate | 8.0 - 9.0 | A suitable alternative to carbonate buffers. thermofisher.com |

| HEPES | 7.2 - 8.2 | A non-amine-containing buffer that can be used in the optimal pH range. thermofisher.com |

Determination of Reagent-to-Biomolecule Molar Ratios for Controlled Labeling

The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to a single biomolecule, is controlled by the molar ratio of this compound to the biomolecule. thermofisher.com This ratio often requires empirical optimization for each specific biomolecule and desired application.

Factors Influencing the Molar Ratio:

Number of Available Amines: The number of accessible primary amines on the surface of the biomolecule will influence the extent of labeling.

Biomolecule Concentration: Reactions with more concentrated protein solutions tend to favor the acylation reaction over hydrolysis of the NHS ester. thermofisher.com

Desired DOL: A higher molar excess of the labeling reagent will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the biomolecule. thermofisher.com

For antibodies, a 15- to 20-fold molar excess of NHS-fluorescein is often a good starting point for optimization. thermofisher.com It is recommended to perform trial conjugations at several different molar ratios to determine the optimal condition for a specific protein. tocris.com

Table 2: Example Molar Ratios for Antibody Labeling

| Molar Ratio (Dye:Protein) | Expected Degree of Labeling | Potential Outcome |

|---|---|---|

| 5:1 - 10:1 | Low to Moderate | Often sufficient for many applications, minimizes risk of altering protein function. researchgate.net |

| 10:1 - 20:1 | Moderate to High | Good for achieving a strong fluorescent signal. thermofisher.com |

| >20:1 | High | Increased risk of over-labeling, potential for fluorescence quenching and reduced protein activity. thermofisher.com |

Practical Considerations for Reagent Handling, Dissolution, and Stability

This compound is sensitive to moisture and has limited stability in solution, necessitating careful handling. thermofisher.comtocris.com

Handling and Dissolution:

Storage: The solid reagent should be stored at -20°C, protected from light and moisture. abberior.rocks Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. thermofisher.com

Dissolution: this compound should be dissolved immediately before use in a high-quality, anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). abberior.rocksinterchim.fr Stock solutions should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes. thermofisher.com

Stability:

Aqueous Instability: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to the biomolecule. The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. researchgate.net

Solvent Quality: The stability of the dissolved reagent can be significantly reduced by the quality of the solvent. The use of fresh, anhydrous solvents is crucial. abberior.rocksresearchgate.net

Purification Strategies for this compound Conjugated Products

Following the labeling reaction, it is imperative to remove unreacted this compound and any reaction byproducts to ensure the purity of the conjugate and for accurate determination of the degree of labeling.

Dialysis and Desalting Techniques for Unreacted Reagent Removal

Dialysis and desalting are common methods for separating the larger biomolecule-dye conjugate from smaller, unreacted dye molecules based on size.

Dialysis: This technique involves placing the reaction mixture in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) membrane. The bag is then placed in a large volume of buffer, allowing the smaller, unreacted molecules to diffuse out while retaining the larger conjugate.

Desalting: Also known as gel filtration, this method utilizes a column packed with a porous resin. The larger conjugate molecules pass through the column more quickly, while the smaller, unreacted dye molecules are retarded, leading to their separation. Spin columns are a convenient format for desalting smaller sample volumes. researchgate.net

Chromatographic Separation (e.g., Size Exclusion Chromatography, HPLC) for Conjugate Purity Assessment

Chromatographic techniques provide a more rigorous assessment of conjugate purity and can be used for both purification and analysis.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. chromatographyonline.com This technique is highly effective for separating the desired conjugate from both unreacted dye and any high-molecular-weight aggregates that may have formed. chromatographyonline.comchromatographyonline.com The use of fluorescence detection in-line with SEC (FSEC) can be particularly useful for analyzing fluorescently labeled conjugates. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is a powerful tool for assessing the purity of the final conjugate. researchgate.net When coupled with mass spectrometry (HPLC-MS), it can provide detailed information about the conjugate, including its molecular weight and the distribution of the degree of labeling. lcms.cz

Table 3: Comparison of Purification Techniques

| Technique | Principle | Primary Use | Advantages | Disadvantages |

|---|---|---|---|---|

| Dialysis | Size-based diffusion across a semi-permeable membrane | Removal of small molecules | Simple, gentle on the sample | Time-consuming, can lead to sample dilution |

| Desalting (Gel Filtration) | Size-based separation through a porous resin | Rapid buffer exchange and removal of small molecules | Fast, efficient for small volumes (spin columns) researchgate.net | Potential for sample dilution |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Purification and analysis of purity (monomer vs. aggregate) | High resolution, can separate aggregates chromatographyonline.com | Requires specialized equipment |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various chemical properties | Purity assessment and characterization | High sensitivity and resolution, can be coupled to MS lcms.cz | Requires specialized equipment and method development |

Analytical Techniques for Conjugate Characterization

The successful synthesis of this compound conjugates with biomolecules necessitates a suite of analytical techniques to confirm covalent attachment, determine the extent of labeling, and verify the structural integrity and photophysical properties of the final product. A multi-faceted approach, employing spectrophotometric, spectrometric, and electrophoretic methods, is essential for comprehensive characterization.

Spectrophotometric Determination of Fluorophore-to-Biomolecule Ratio

A common and straightforward method for quantifying the extent of conjugation is the spectrophotometric determination of the fluorophore-to-biomolecule ratio, often referred to as the Degree of Labeling (DOL). vectorlabs.com This technique relies on the distinct absorbance properties of the biomolecule (typically a protein) and the carboxyfluorescein fluorophore.

The process involves measuring the absorbance of the purified conjugate solution at two specific wavelengths: one at the maximum absorbance of the protein (around 280 nm) and the other at the maximum absorbance of the fluorescein (B123965) dye (around 493-495 nm). thermofisher.com For accurate DOL calculation, it is crucial that any non-reacted, free dye is completely removed from the conjugate solution, which is typically achieved through dialysis or gel filtration. thermofisher.comthermofisher.com

The degree of labeling is calculated using the Beer-Lambert law. The concentration of the fluorophore and the protein in the conjugate are determined from their respective absorbance values and molar extinction coefficients. thermofisher.com The formula to calculate the DOL is:

Degree of Labeling (DOL) = (A_max × Dilution Factor) / (ε_dye × Protein Concentration [M]) vectorlabs.com

Where:

A_max is the absorbance of the conjugate at the maximum absorbance wavelength of the fluorescein dye.

Dilution Factor is applied if the sample was diluted for measurement.

ε_dye is the molar extinction coefficient of the fluorophore at its A_max.

Protein Concentration [M] is the molar concentration of the biomolecule.

It is important to note that the absorbance of the dye at 280 nm can interfere with the protein absorbance measurement. A correction factor is often applied to the A280 reading to account for the dye's contribution at that wavelength. thermofisher.com While this method is widely used, significant changes in the dye's absorption spectrum upon conjugation can sometimes limit its accuracy. nih.gov An optimal DOL for many applications, such as immunoassays using antibodies, is typically between 4 and 7 dyes per antibody to achieve a strong signal without significant fluorescence quenching. vectorlabs.com

| Parameter | Symbol | Typical Value/Measurement | Purpose in Calculation |

|---|---|---|---|

| Conjugate Absorbance at Dye λmax | Amax | Spectrophotometric Reading | Determines fluorophore concentration |

| Conjugate Absorbance at Protein λmax | A280 | Spectrophotometric Reading | Determines protein concentration |

| Molar Extinction Coefficient of Dye | εdye | ~70,000-80,000 M-1cm-1 for fluorescein | Constant to calculate fluorophore molarity |

| Molar Extinction Coefficient of Protein | εprotein | Varies by protein (e.g., ~210,000 M-1cm-1 for IgG) | Constant to calculate protein molarity |

| Correction Factor | CF | A280 of free dye / Amax of free dye | Corrects for dye absorbance at 280 nm |

Mass Spectrometry for Precise Degree of Conjugation (DoC) and Structural Integrity

Mass spectrometry (MS) is a powerful and indispensable tool for the in-depth characterization of bioconjugates, providing precise information on the degree of conjugation (DoC) and confirming the structural integrity of the labeled biomolecule. nih.gov Unlike spectrophotometry, which provides an average DOL for a bulk sample, MS can resolve different conjugated species, offering a distribution of the number of labels per biomolecule. enovatia.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the analysis of PEGylated proteins. enovatia.comingenieria-analitica.com In this technique, the intact conjugate is ionized, typically using electrospray ionization (ESI), and the resulting multiply charged ions are detected by the mass analyzer. enovatia.com The resulting mass spectrum for a PEGylated protein conjugate can be complex due to the heterogeneity of the PEG polymer and the multiple charge states of the protein. sciex.com However, this compound utilizes a discrete PEG (dPEG®) linker, which is a single molecule with a defined mass, simplifying the resulting spectrum compared to traditional, polydisperse PEG reagents. enovatia.com

Deconvolution algorithms are used to process the complex ESI-MS data and generate a zero-charge mass spectrum. enovatia.com This spectrum shows the molecular weights of the different species present in the sample. The conjugation of each this compound molecule results in a specific mass increase. By comparing the mass of the unconjugated biomolecule to the masses of the species in the conjugate sample, the number of attached labels (DoC) can be determined with high accuracy. enovatia.comingenieria-analitica.com For example, analysis of a monoclonal antibody labeled with a dPEG®12-NHS ester showed a series of peaks, with each subsequent peak cluster increasing by a mass of 570.5 Da, corresponding to the addition of one linker-dye moiety. enovatia.com

Beyond determining the DoC, MS can also verify the structural integrity of the biomolecule after the conjugation reaction. It can detect fragmentation, aggregation, or other modifications that may have occurred during the labeling process. enovatia.com For more detailed structural information, peptide mapping can be performed. This involves enzymatic digestion of the conjugate followed by LC-MS/MS analysis to identify the specific amino acid residues (e.g., lysine) where the NHS ester has reacted. enovatia.commtak.hu

| Species | Expected Mass Shift (Da) | Information Gained |

|---|---|---|

| Unconjugated Biomolecule | 0 | Baseline mass for comparison |

| Biomolecule + 1 Label | + Mass of Carboxyfluorescein-PEG12 | Confirms successful mono-conjugation |

| Biomolecule + 2 Labels | + 2 x (Mass of Carboxyfluorescein-PEG12) | Indicates di-conjugation |

| Biomolecule + n Labels | + n x (Mass of Carboxyfluorescein-PEG12) | Provides distribution of conjugated species (DoC) |

Fluorescence Spectroscopy for Quantifying Labeling Efficiency and Photophysical Analysis

Fluorescence spectroscopy offers a highly sensitive method for characterizing this compound conjugates. This technique provides valuable information not only on the quantity of the attached fluorophore but also on its functionality and photophysical properties post-conjugation. dntb.gov.ua Key photophysical properties that are often analyzed include the fluorescence emission spectrum, quantum yield, and fluorescence lifetime. mdpi.com

After conjugation, the fluorescence emission spectrum of the conjugate is measured by exciting the sample at the absorption maximum of carboxyfluorescein and scanning the emission wavelengths. The presence of an emission peak at the expected wavelength (typically ~515-525 nm for fluorescein) confirms that the attached fluorophore is fluorescently active. nih.gov The intensity of the fluorescence can be used to quantify the concentration of the conjugate, often with higher sensitivity than absorbance measurements.

Further photophysical analysis can involve measuring the fluorescence lifetime, which is the average time the fluorophore stays in the excited state before emitting a photon. cgohlke.com Changes in the fluorescence lifetime upon conjugation can provide insights into the fluorophore's microenvironment and its interaction with the biomolecule. These photophysical characteristics are crucial for applications that rely on quantitative fluorescence measurements, such as fluorescence microscopy and flow cytometry. myskinrecipes.comnih.gov

| Photophysical Parameter | Description | Significance for Conjugate Analysis |

|---|---|---|

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | Confirms the presence of the fluorescein moiety; used as the excitation wavelength. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. | Confirms the fluorophore is active; used for detection. |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. mdpi.com | Measures the efficiency of the fluorescence process; high values are desirable. |

| Molar Extinction Coefficient (ε) | Measure of how strongly a chemical species absorbs light at a given wavelength. mdpi.com | Used in concentration determination and DOL calculations. |

| Fluorescence Lifetime (τ) | Average time a molecule remains in an excited state before emitting a photon. cgohlke.com | Provides information about the fluorophore's local environment and potential quenching effects. |

Gel Electrophoresis (e.g., SDS-PAGE) for Conjugate Verification

Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a widely used technique to visually verify the successful conjugation of this compound to proteins. nih.gov This method separates proteins based on their molecular weight.

When a protein is conjugated with one or more this compound molecules, its total molecular weight increases. This increase in mass results in a slower migration through the polyacrylamide gel compared to the unconjugated protein. creativebiomart.net Consequently, the band corresponding to the conjugate will appear higher up on the gel than the band for the unmodified protein. rsc.org The presence of a distinct, higher molecular weight band (or a smear representing multiple degrees of conjugation) that is absent in the control lane of the unconjugated protein provides clear evidence of successful labeling.

A significant advantage of using a fluorescent label like carboxyfluorescein is the ability to visualize the conjugate directly in the gel without the need for traditional protein stains like Coomassie Blue. nih.gov After electrophoresis, the gel can be imaged using a fluorescence imaging system with the appropriate excitation and emission filters for fluorescein. azurebiosystems.com This in-gel fluorescence detection confirms that the shifted band is indeed the fluorescently labeled protein. nih.gov This approach offers high sensitivity and eliminates steps like membrane transfer and antibody incubations required for Western blotting. nih.gov The gel can subsequently be stained with a total protein stain to visualize all protein bands, including the unconjugated starting material and the labeled product, allowing for an estimation of the conjugation efficiency. rsc.org

| Lane | Sample | Expected Observation (Fluorescence Scan) | Expected Observation (Total Protein Stain) | Interpretation |

|---|---|---|---|---|

| 1 | Molecular Weight Marker | Fluorescent or non-fluorescent bands at known sizes | Bands at known molecular weights | Size reference |

| 2 | Unconjugated Biomolecule | No fluorescent band | A single band at the protein's original MW | Negative control, shows starting material position |

| 3 | Conjugation Reaction Mixture | A fluorescent band(s) at a higher MW than Lane 2 | A band at the higher MW and potentially a fainter band at the original MW | Confirms successful conjugation; allows estimation of unconjugated protein remaining |

| 4 | Purified Conjugate | A fluorescent band(s) at a higher MW | A single band at the higher MW | Shows purity of the final conjugated product |

Applications in Advanced Molecular and Cell Biology Research

Development of Fluorescently Tagged Bioprobes

The ability to covalently attach a bright and photostable fluorescent marker to specific biomolecules is fundamental to their visualization and functional analysis. Carboxyfluorescein-PEG12-NHS is a reagent of choice for creating such fluorescently tagged bioprobes, enabling researchers to track and quantify biological molecules with high sensitivity.

Antibody-Fluorophore Conjugates for Immunological Assays and Imaging

The conjugation of this compound to antibodies is a cornerstone of modern immunology and cell biology. This process allows for the creation of highly specific probes for detecting and visualizing antigens in a variety of experimental setups. The NHS ester reacts with the primary amines on the antibody, typically on lysine (B10760008) residues, to form a stable amide bond. This labeling enables the use of these antibody-fluorophore conjugates in a range of applications, including immunofluorescence microscopy and flow cytometry. nih.gov

In immunofluorescence staining, these conjugates bind to specific target antigens within fixed and permeabilized cells or tissues, allowing for the visualization of the antigen's subcellular localization and distribution. The bright green fluorescence of carboxyfluorescein provides a strong signal against a dark background, facilitating high-resolution imaging. nih.gov

The following table summarizes typical parameters for antibody conjugation with this compound:

| Parameter | Value/Range | Reference |

| Molar Excess of Dye | 15- to 20-fold | thermofisher.com |

| Reaction pH | 7.0 - 9.0 | aatbio.com |

| Reaction Time | 1 hour | furthlab.xyz |

| Purification Method | Size-exclusion chromatography | furthlab.xyz |

Peptide and Protein Labeling for Receptor Binding and Trafficking Studies

The labeling of peptides and proteins with this compound is instrumental in studying their interactions with receptors and their subsequent intracellular trafficking. stratech.co.uk Fluorescently labeled peptides can be used in binding assays to determine the location and quantity of receptors on the cell surface. researchgate.net

Once a labeled ligand binds to its receptor, its journey into the cell can be tracked using fluorescence microscopy. nih.gov This allows researchers to investigate the mechanisms of endocytosis, the sorting of receptor-ligand complexes into different intracellular compartments, and their ultimate fate, whether it be degradation in lysosomes or recycling back to the cell surface. frontiersin.orgprecisionantibody.com The PEG12 linker in this compound is particularly advantageous in these studies as it helps to maintain the biological activity of the labeled peptide or protein by minimizing interference with its receptor-binding domain.

Nucleic Acid Functionalization for Hybridization and Gene Expression Analysis

This compound is also a valuable tool for the functionalization of nucleic acids. Amine-modified oligonucleotides can be readily labeled with this reagent, creating fluorescent probes for use in techniques such as fluorescence in situ hybridization (FISH). glenresearch.combiomers.net In FISH, these labeled probes bind to complementary RNA or DNA sequences within cells, allowing for the visualization and localization of specific genes or transcripts. genedetect.comresearchgate.net

This approach is crucial for studying gene expression patterns, chromosome organization, and the diagnosis of genetic abnormalities. The ability to attach a bright fluorophore like carboxyfluorescein to a specific oligonucleotide sequence provides the high sensitivity required to detect even low-copy-number nucleic acid targets. stratech.co.uk

Cellular Visualization and Quantitative Analysis

The bioprobes generated using this compound are central to a variety of techniques aimed at visualizing and quantifying cellular components and processes.

High-Resolution Fluorescence Microscopy for Subcellular Localization

Fluorescence microscopy, particularly with high-resolution techniques, relies on bright and specific fluorescent probes to visualize the intricate details of subcellular structures. nih.gov Antibodies, peptides, or other biomolecules labeled with this compound can be used to pinpoint the location of their targets within the cell with high precision. This allows for the detailed study of organelles, the cytoskeleton, and the spatial organization of signaling complexes.

The photostability of carboxyfluorescein is an important factor in these applications, as it allows for the acquisition of multiple images over time without significant loss of signal, which is crucial for live-cell imaging and time-lapse studies of dynamic cellular processes.

Flow Cytometry for Cell Population Analysis and Internalization Studies

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. aczonpharma.comabcam.com Cells can be stained with antibodies conjugated to this compound to identify and quantify specific cell types based on the presence of cell surface markers. nih.govnih.gov The intense fluorescence of the dye allows for clear discrimination between positive and negative cell populations. nih.gov

Furthermore, flow cytometry is widely used to quantify the internalization of antibodies and other ligands. precisionantibody.comnih.govsinobiological.com In these assays, cells are incubated with a fluorescently labeled ligand, and the increase in intracellular fluorescence over time is measured. This provides a quantitative measure of the rate and extent of internalization, which is critical for understanding receptor biology and for the development of antibody-drug conjugates. mdpi.commonash.edu

The following table outlines a general workflow for a flow cytometry-based internalization assay:

| Step | Description |

| 1. Cell Preparation | Harvest and prepare a single-cell suspension. |

| 2. Labeling | Incubate cells with the this compound labeled antibody/ligand. |

| 3. Incubation | Incubate at 37°C to allow for internalization. |

| 4. Quenching (Optional) | Add a quenching agent to extinguish the fluorescence of non-internalized probes. |

| 5. Analysis | Analyze the cell population using a flow cytometer to measure intracellular fluorescence. |

Development of In Vitro Cell-Based Assays for Biological Interactions

The development of robust in vitro cell-based assays is crucial for dissecting complex biological interactions. This compound can be instrumental in creating fluorescently labeled biomolecules, such as proteins or antibodies, for use in these assays. The NHS ester group readily reacts with primary amines on target molecules to form stable covalent bonds, while the carboxyfluorescein moiety provides a strong and detectable fluorescent signal. nih.govnih.gov

One key application lies in studying protein-protein interactions within a cellular context. A protein of interest can be labeled with this compound and introduced into cells. The localization and movement of this fluorescently tagged protein can then be monitored using techniques like fluorescence microscopy. Furthermore, in assays such as Förster Resonance Energy Transfer (FRET), this compound-labeled proteins can serve as a donor or acceptor fluorophore to probe interactions with another tagged protein in real-time.

The inclusion of a PEG12 spacer is advantageous in such assays. This flexible, hydrophilic chain can help to minimize steric hindrance between the fluorescent label and the biomolecule, thereby preserving the native conformation and function of the labeled protein. This is critical for ensuring that the observed biological interactions are not an artifact of the labeling process. The PEG spacer also enhances the water solubility of the conjugate, which is beneficial for maintaining its stability and preventing aggregation in aqueous biological buffers.

| Compound ID | Inhibitor Concentration (µM) | Fluorescence Polarization (mP) | Inhibition (%) |

| Control | 0 | 350 | 0 |

| Cmpd-1 | 1 | 325 | 7.1 |

| Cmpd-2 | 1 | 250 | 28.6 |

| Cmpd-3 | 1 | 150 | 57.1 |

| Cmpd-4 | 1 | 345 | 1.4 |

This table is illustrative and does not represent actual experimental data for this compound.

Mechanistic Investigations of Labeling Efficiency and Specificity in Complex Biological Matrices

Understanding the efficiency and specificity of labeling in complex biological environments, such as cell lysates or serum-containing media, is paramount for the reliable interpretation of experimental results. The NHS ester-mediated labeling reaction is inherently susceptible to competition from hydrolysis, where the NHS ester reacts with water rather than the intended amine target. nih.gov The rate of hydrolysis increases with pH, highlighting the importance of optimizing buffer conditions for efficient conjugation.

The specificity of labeling with this compound in a complex biological matrix is influenced by several factors. While NHS esters primarily react with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, the accessibility of these sites plays a crucial role. Proteins in their native conformation may have many of their amine groups buried within their three-dimensional structure, rendering them inaccessible to the labeling reagent.

Furthermore, the timing of the labeling reaction and the presence of other molecules in the biological matrix can affect specificity. biorxiv.org For instance, labeling performed on live cells versus fixed and permeabilized cells will result in vastly different labeling profiles, with the former primarily targeting cell-surface proteins.

To quantitatively assess labeling efficiency and specificity, researchers can employ various analytical techniques. Spectrophotometry can be used to determine the degree of labeling by measuring the absorbance of the fluorophore and the protein. nih.gov Mass spectrometry can provide more detailed information, including the identification of specific labeled residues on a protein.

The following table presents a hypothetical analysis of labeling efficiency for a model protein with this compound under different buffer conditions.

| Buffer System | pH | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) |

| Phosphate Buffer | 7.4 | 10:1 | 2.5 |

| Phosphate Buffer | 7.4 | 20:1 | 4.1 |

| Bicarbonate Buffer | 8.3 | 10:1 | 5.2 |

| Bicarbonate Buffer | 8.3 | 20:1 | 8.7 |

This table is illustrative and does not represent actual experimental data for this compound.

Applications in Materials Science, Nanotechnology, and Bioengineering

Surface Functionalization of Engineered Materials

The ability to covalently modify surfaces with fluorescent tags is crucial for developing and characterizing advanced materials. Carboxyfluorescein-PEG12-NHS is employed to impart fluorescence to otherwise non-luminescent materials, facilitating the study of their distribution, interactions, and integration into biological systems.

The functionalization of nanoparticles and microgels is a cornerstone of modern biomedical research, particularly in the fields of diagnostics and drug delivery. This compound serves as an effective agent for fluorescently labeling these constructs. The reactive NHS ester covalently binds to amine groups that can be engineered onto the surface of nanoparticles, such as those made from silica, gold, or polymers like poly(lactic-co-glycolic acid) (PLGA).

This covalent attachment ensures that the fluorescent tag remains securely fastened to the nanoparticle or microgel, allowing for accurate tracking in complex biological environments. The hydrophilic PEG12 spacer helps to prevent aggregation and reduces non-specific binding of proteins, which can improve the stability and circulation time of the nanoparticles in vivo. Labeled nanoparticles can be used to visualize cellular uptake, biodistribution, and the kinetics of drug delivery systems. For instance, amine-functionalized mesoporous silica nanoparticles (MSNs) can be labeled with amine-reactive dyes to confirm the presence and distribution of surface functional groups nih.govacs.org.

Understanding the interactions between cells and material surfaces is fundamental to the design of medical implants, biosensors, and tissue engineering scaffolds. This compound can be used to modify planar substrates, such as glass or gold surfaces, that have been pre-functionalized with amine groups. This process renders the surface fluorescent, enabling researchers to visualize patterns, assess the uniformity of the coating, and study the subsequent attachment of cells or biomolecules.

In a related application, research has been conducted on creating nanoparticle-based films to study stem cell adhesion and differentiation. In these systems, amine-functionalized nanoparticles are first synthesized and then reacted with a PEG12-NHS ester linker to attach specific biomolecules nih.govacs.org. While this study used a maleimide-terminated PEG linker to attach peptides, this compound could be used in a similar workflow to create fluorescently-tagged nanoparticles for immobilizing on a surface, allowing for direct visualization of the engineered biointerface.

The spatial arrangement of signaling molecules, or ligands, on a surface can significantly influence cellular responses. The PEG12 linker in this compound plays a crucial role in controlling the presentation of the attached carboxyfluorescein molecule or any other co-immobilized ligand. The 12-unit PEG chain acts as a flexible spacer, holding the functional molecule at a defined distance from the material surface. This separation minimizes steric hindrance and ensures that the ligand is accessible for interaction with cellular receptors or binding partners.

Research into biointerfaces has shown that the length of the PEG spacer is critical for optimal ligand presentation nih.govacs.org. A PEG12 linker has been identified as an effective length for presenting peptides to human mesenchymal stromal cells, facilitating specific cell interactions while resisting non-specific protein adsorption nih.govacs.org. By mixing nanoparticles functionalized with a bioactive ligand (via a PEG12-linker) and nanoparticles functionalized with a non-bioactive but fluorescent tag like this compound, researchers can create surfaces with tunable global ligand density and clustering. The fluorescence allows for the characterization of the surface and visualization of the ligand distribution.

| Parameter | Description | Role of this compound |

| Global Ligand Density | The average number of ligands per unit area on the entire surface. | Can be used as a fluorescent tracer when mixed with ligand-functionalized particles to help quantify the overall surface coverage. |

| Ligand Clustering | The arrangement of ligands into nanoscale domains or clusters. | Serves as a fluorescent marker to visualize the distribution and size of clusters created by self-assembly or patterning techniques. |

| Ligand Presentation | The orientation and accessibility of the ligand for receptor binding. | The PEG12 spacer ensures the fluorescent tag (and by analogy, a co-ligated molecule) is presented away from the surface, enhancing accessibility. |

Design of Responsive and Targeted Systems

The integration of fluorescent components like this compound is pivotal in the development of "smart" materials and targeted delivery systems. These advanced systems are designed to respond to specific biological cues or to home in on particular cell types, and the fluorescent tag provides a means to monitor and validate these functions.

Multifunctional nanocarriers are sophisticated systems designed to combine diagnostics (imaging) and therapeutics (drug delivery) into a single vehicle, a concept known as theranostics. This compound is an ideal component for these systems, providing a reliable fluorescent signal for optical imaging and tracking.

These nanocarriers can be engineered with multiple components: a core material (e.g., iron oxide for MRI contrast), a therapeutic drug, a targeting ligand (e.g., an antibody or peptide), and a fluorescent tag. The NHS ester chemistry allows for the straightforward conjugation of the Carboxyfluorescein-PEG12 moiety to the nanocarrier surface, which is often coated with amine-functionalized polymers. In one study, micelles were formed from PEG-lipid polymers that were functionalized with different molecules, including a carboxyfluorescein (FAM) label for imaging, a targeting peptide, and a therapeutic agent nih.gov. This approach allows for the creation of a single system capable of targeted drug delivery that can be visualized in real-time.

| Component | Function | Example Material |

| Core | Provides structural base and/or imaging contrast. | Iron Oxide, Gold, PLGA |

| Therapeutic Agent | Drug to be delivered. | Paclitaxel, Doxorubicin |

| Targeting Ligand | Directs the nanocarrier to specific cells or tissues. | Folic Acid, Antibodies, RGD peptide |

| Fluorescent Tag | Enables optical tracking and imaging. | This compound |

| Stealth Layer | Reduces immune system detection and prolongs circulation. | Polyethylene (B3416737) Glycol (PEG) |

Smart biomaterials are designed to change their properties in response to environmental stimuli such as pH, temperature, or the presence of specific enzymes. This compound can be incorporated into these materials, such as hydrogels or responsive polymer films, to act as a reporter of the material's state or its interaction with the environment.

Role in Biosensor Development and In Vitro Detection Platforms

This compound plays a crucial role in the advancement of life sciences and diagnostics by serving as a versatile tool for fluorescently labeling biomolecules. This compound is instrumental in the development of sensitive and specific biosensors and various in vitro detection platforms. Its utility stems from the combination of the bright fluorescence of carboxyfluorescein, the reactivity of the N-hydroxysuccinimide (NHS) ester towards primary amines on biomolecules, and the advantageous properties of the polyethylene glycol (PEG) spacer.

The fundamental principle behind its application is the covalent conjugation of the carboxyfluorescein dye to a biological recognition element, such as an antibody, nucleic acid, or protein. This process creates a fluorescent probe that can be used to detect and quantify target analytes. The NHS ester group readily reacts with primary amine groups (e.g., on the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond, ensuring the fluorescent tag is securely attached to the biomolecule of interest cd-bioparticles.net. The hydrophilic 12-unit PEG spacer enhances the solubility of the labeled biomolecule in aqueous environments and minimizes steric hindrance, which can be critical for maintaining the biological activity of the labeled molecule.

Fluorescently labeled biomolecules are central to a multitude of detection techniques. nih.gov These methodologies are widely employed in diagnostics and research for applications such as immunoassays, flow cytometry, and fluorescence microscopy. The high sensitivity of fluorescence detection allows for the detection of analytes at very low concentrations.

One significant area of application is in the development of fluorescence-based biosensors. These analytical devices combine a biological recognition element with a signal transducer to detect a target substance. When a biomolecule labeled with a fluorescent dye like carboxyfluorescein binds to its target, a change in the fluorescence signal can be measured. This change can manifest as an increase or decrease in fluorescence intensity, a shift in wavelength, or a change in fluorescence polarization or lifetime.

A prominent example of such a platform is the use of fluorescence anisotropy (FA). FA is a technique used to measure the binding of a small fluorescently labeled molecule (the probe) to a larger molecule. When the small probe is unbound, it tumbles rapidly in solution, resulting in low anisotropy. Upon binding to a larger molecule, its tumbling slows down, leading to an increase in anisotropy. This principle has been effectively used to screen for inhibitors of protein-ligand interactions. For instance, carboxyfluorescein-labeled 7-methylguanine nucleotide probes have been developed to study cap-binding proteins, which are of therapeutic interest. The binding of these probes to the target proteins can be monitored by changes in fluorescence anisotropy, providing a method for high-throughput screening of potential drug candidates. nih.gov

The following table presents research findings on the binding affinities of various carboxyfluorescein-labeled probes for the scavenger decapping enzyme (DcpS), demonstrating the utility of such labeled molecules in characterizing protein-ligand interactions.

| Probe Name | Probe Structure | Binding Affinity (KD) for DcpS (nM) |

| FAM-m7G | Carboxyfluorescein-7-methylguanine | 100 ± 10 |

| FAM-m7GMP | Carboxyfluorescein-7-methylguanosine monophosphate | 30 ± 2 |

| FAM-m7GPP | Carboxyfluorescein-7-methylguanosine diphosphate | 25 ± 2 |

| FAM-m7GpppG | Carboxyfluorescein-P1-(7-methylguanosine-5')-P3-(guanosine-5') triphosphate | 15 ± 1 |

| Data sourced from a study on carboxyfluorescein-labeled 7-methylguanine nucleotides as probes for studying cap-binding proteins by fluorescence anisotropy. nih.gov |

Another critical application is in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET-based biosensor, a donor fluorophore and an acceptor fluorophore are attached to interacting molecules. When the two molecules are in close proximity, excitation of the donor fluorophore can lead to energy transfer to the acceptor, which then emits fluorescence. This phenomenon can be used to monitor protein-protein interactions, conformational changes in proteins, and enzymatic activity in real-time. nih.govnih.gov The development of FRET-based in vitro assays for the rapid detection of inhibitors of viral entry, such as for SARS-CoV-2, highlights the importance of fluorescently labeling proteins to monitor their interactions. ccspublishing.org.cn

Furthermore, fluorescently labeled probes are indispensable in nucleic acid detection. mdpi.com Single-stranded DNA (ssDNA) probes labeled with a fluorophore like carboxyfluorescein can be used in techniques such as CRISPR-based diagnostic assays. For example, in some CRISPR-Cas systems, the detection of a target DNA sequence triggers the cleavage of nearby ssDNA reporter probes, leading to a change in fluorescence that signals the presence of the target. nih.gov

Emerging Research Directions and Future Perspectives of Carboxyfluorescein Peg12 Nhs Based Probes

Impact of PEG Chain Length and Architecture on Probe Performance and Biocompatibility

The PEG12 linker in Carboxyfluorescein-PEG12-NHS provides a balance of hydrophilicity and size. This hydrophilic spacer helps to prevent the aggregation of the fluorescent dye and the biomolecule to which it is conjugated, thereby preserving the biological activity of the target molecule. Furthermore, PEGylation is known to reduce nonspecific interactions with other biomolecules and surfaces, which is crucial for minimizing background signals in imaging applications. Research has shown that PEG coatings can confer a "stealth" property, reducing recognition by the immune system rsc.org.

The length of the PEG chain directly impacts several key properties of the resulting bioconjugate. Longer PEG chains generally lead to increased hydrodynamic radius, which can prolong circulation time in vivo. However, an excessively long PEG chain might hinder the interaction of the conjugated biomolecule with its target. Conversely, a shorter PEG chain may not provide sufficient spacing to avoid steric hindrance or undesirable interactions between the fluorophore and the biomolecule. The choice of a 12-unit PEG chain in this compound represents a compromise, offering sufficient spacing and hydrophilicity for many applications without being overly bulky.

The architecture of the PEG linker, such as linear versus branched, can also affect probe performance. While this compound typically utilizes a linear PEG chain, branched PEG architectures can offer a more compact structure with a higher density of PEG chains, potentially leading to enhanced shielding effects and improved biocompatibility.

| Property | Influence of Increasing PEG Chain Length |

| Solubility | Increases |

| Biocompatibility | Generally improves |

| Circulation Half-life | Increases |

| Nonspecific Binding | Decreases |

| Steric Hindrance | May increase |

The biocompatibility of PEG-functionalized probes is a significant area of research. While PEG is generally considered biochemically inert and non-immunogenic, recent studies have indicated that PEGylated nanoparticles can sometimes interact with immune cells and lead to the production of anti-PEG antibodies mdpi.com. This has prompted investigations into alternative linker technologies and modifications to the PEG structure to further enhance biocompatibility.

Strategies for Orthogonal and Site-Specific Conjugation in Multi-Component Systems

The N-hydroxysuccinimide (NHS) ester in this compound provides a reliable method for labeling primary amines on biomolecules. However, in complex systems where multiple components need to be labeled, or when precise control over the labeling site is required, more advanced conjugation strategies are necessary. Orthogonal and site-specific conjugation methods are at the forefront of this research, aiming to create well-defined bioconjugates with preserved functionality.

Traditional NHS ester chemistry targets available lysine (B10760008) residues and the N-terminus of proteins, which can result in a heterogeneous mixture of labeled products with varying degrees of labeling and at different positions. nih.govnih.gov This lack of specificity can potentially impact the protein's structure and function.

To overcome this, researchers are exploring several strategies:

Incorporation of Unnatural Amino Acids: One powerful approach is the genetic incorporation of unnatural amino acids (UAAs) with unique chemical handles into the protein of interest. nih.govnih.gov These UAAs can contain functional groups, such as azides or alkynes, that are orthogonal to the native functional groups found in proteins. This allows for the precise, site-specific conjugation of a correspondingly modified Carboxyfluorescein-PEG probe via bioorthogonal click chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.net

Enzymatic Labeling: Enzymatic methods offer another route to site-specific modification. Enzymes like transglutaminase can be used to attach probes to specific glutamine residues within a protein sequence. nih.gov Similarly, sortase A-mediated ligation can be employed for C-terminal modification.

Controlled pH and Stoichiometry: Even within the framework of NHS ester chemistry, a degree of site-selectivity can be achieved by carefully controlling the reaction pH and the stoichiometry of the labeling reagent. The N-terminal α-amino group of a protein generally has a lower pKa than the ε-amino group of lysine residues, allowing for preferential labeling at the N-terminus under slightly acidic to neutral pH conditions. nih.gov

| Conjugation Strategy | Key Features |

| Traditional NHS Ester Chemistry | Targets primary amines (lysine, N-terminus); can lead to heterogeneous products. |

| Unnatural Amino Acid Incorporation | Allows for site-specific labeling via bioorthogonal chemistry (e.g., click chemistry). |

| Enzymatic Labeling | Utilizes enzymes (e.g., transglutaminase, sortase A) for high site-specificity. |

| Controlled Reaction Conditions | Can favor labeling at specific sites (e.g., N-terminus) by adjusting pH and stoichiometry. |

The development of these orthogonal and site-specific conjugation strategies is crucial for the construction of complex, multi-component systems where precise control over the location and stoichiometry of labeling is paramount.

Combination with Advanced Imaging Modalities and Spectroscopic Techniques

While this compound is a workhorse for standard fluorescence microscopy, its utility can be greatly expanded when combined with advanced imaging modalities and spectroscopic techniques. These advanced methods can provide richer, more quantitative data about the biological system under investigation.

Advanced Imaging Modalities:

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. While fluorescein (B123965) itself can be challenging for some super-resolution techniques due to photobleaching, the principles of probe design with PEG linkers are directly applicable to more photostable dyes suitable for these methods.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. cgohlke.com By conjugating this compound to a biomolecule, FLIM can be used to probe changes in the biomolecule's conformation or its interaction with binding partners.

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring molecular proximity. nih.govnih.gov A this compound probe can serve as either a donor or an acceptor in a FRET pair. When two interacting biomolecules are labeled with a FRET donor and acceptor, the efficiency of energy transfer provides a sensitive measure of their distance, allowing for the study of protein-protein interactions and conformational changes in real-time.

Advanced Spectroscopic Techniques:

Fluorescence Correlation Spectroscopy (FCS): FCS analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. nih.gov This can be used to study binding interactions and the dynamics of biomolecules labeled with this compound in solution or in living cells.

Two-Photon Excitation Microscopy: This technique uses non-linear excitation to provide deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy. cgohlke.com The principles of using this compound are applicable in this context, although specific two-photon absorbing dyes may be preferred for optimal performance.

| Technique | Information Gained |

| Super-Resolution Microscopy | High-resolution spatial localization of labeled molecules. |

| Fluorescence Lifetime Imaging (FLIM) | Information about the local environment and conformational changes. |

| Förster Resonance Energy Transfer (FRET) | Proximity and interaction between two labeled molecules. |

| Fluorescence Correlation Spectroscopy (FCS) | Concentration, diffusion, and binding dynamics. |

The integration of versatile probes like this compound with these advanced techniques will continue to push the boundaries of what can be observed and quantified in biological systems.

Challenges and Innovations in Scaling Up Conjugation Methodologies for Broader Research Applications

While the conjugation of this compound on a laboratory scale is relatively straightforward, scaling up the production of well-characterized bioconjugates for broader research applications, such as in high-throughput screening or for in vivo studies, presents several challenges.

Challenges in Scaling Up:

Reproducibility and Purity: Ensuring batch-to-batch consistency of the conjugated product is critical. Variations in reaction conditions, such as temperature, pH, and mixing, can lead to differences in the degree of labeling and the distribution of labeled sites. nih.gov Purification of the final conjugate to remove unreacted probe and byproducts is also a significant challenge, often requiring sophisticated chromatographic techniques. insights.bio

Cost-Effectiveness: The reagents and equipment required for large-scale conjugation and purification can be expensive, limiting the accessibility of these methods for some researchers. ihealth-solutions.ca

Stability of Reagents and Conjugates: NHS esters are susceptible to hydrolysis, especially at the slightly alkaline pH required for efficient amine labeling. glenresearch.com The long-term stability of the final bioconjugate also needs to be carefully assessed to ensure its activity is maintained during storage and use.

Innovations in Scaling Up:

Automation and High-Throughput Platforms: To address the need for larger quantities of consistently labeled biomolecules, researchers are developing automated and high-throughput conjugation platforms. These systems can perform parallel reactions under precisely controlled conditions, followed by automated purification steps.

Improved Purification Methods: Advances in chromatography, such as the development of new resins and techniques like tangential flow filtration, are improving the efficiency and scalability of bioconjugate purification.

Alternative Ligation Chemistries: The development of more robust and efficient ligation chemistries that are less sensitive to reaction conditions can simplify the scaling-up process. For example, some click chemistry reactions can proceed to high yields in aqueous buffers with minimal byproducts, reducing the burden on downstream purification.

Process Analytical Technology (PAT): The implementation of PAT tools allows for real-time monitoring of the conjugation reaction, enabling better control over the process and ensuring the desired product quality is achieved.

The ongoing innovations in bioconjugation and process development are crucial for making well-defined fluorescently labeled biomolecules more widely available, thereby accelerating research across a broad range of disciplines. insights.biobiopharminternational.com

Q & A

Q. How can contradictory results in fluorescence intensity measurements across laboratories be systematically addressed?

- Methodological Answer : Standardize instrumentation calibration using reference dyes (e.g., fluorescein in 0.1 N NaOH). Share raw data and metadata (e.g., exposure settings, filter configurations) via platforms like Zenodo. Conduct inter-lab reproducibility studies using identical protocols and statistical power analysis to identify protocol deviations .

Ethical & Reporting Considerations

Q. What steps are necessary to ensure compliance with NIH guidelines when using this compound in human-derived samples?

- Methodological Answer : Document de-identification protocols for biological specimens, including anonymized labeling and restricted access logs. Submit a detailed data management plan to institutional review boards (IRBs), covering encryption methods and audit trails. Reference NIH’s SF424 (R&R) guidelines for grant alignment .

Q. How should researchers mitigate bias when interpreting fluorescence data in high-throughput screening (HTS) studies?

- Methodological Answer : Implement blinding protocols during data acquisition and analysis. Use automated image analysis pipelines (e.g., CellProfiler) to reduce human intervention. Apply machine learning models (e.g., random forest classifiers) to distinguish true positives from artifacts. Disclose all preprocessing steps in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.